Gefitinib-d3 is a deuterated form of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. The incorporation of deuterium into gefitinib aims to enhance its pharmacokinetic properties, potentially improving its efficacy and reducing side effects. This compound is classified under antineoplastic agents and specifically targets the epidermal growth factor receptor, which plays a crucial role in the proliferation and survival of cancer cells.
Gefitinib was originally developed by AstraZeneca and has been marketed under various trade names, including Iressa. It is classified as a quinazoline derivative and is recognized for its ability to selectively inhibit the tyrosine kinase activity of the epidermal growth factor receptor. The deuterated version, gefitinib-d3, is synthesized to study its metabolic pathways and pharmacodynamics more accurately.
The synthesis of gefitinib-d3 involves several advanced organic chemistry techniques. A common method includes the use of deuterated reagents during the synthesis process to replace hydrogen atoms with deuterium. This can be achieved through various strategies, such as:
The synthesis typically requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to characterize the synthesized compound.
Gefitinib-d3 retains the core structure of gefitinib but features deuterium substitutions at specific positions on the molecule. The general structure can be represented as follows:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm the incorporation of deuterium.
Gefitinib-d3 undergoes similar chemical reactions as its non-deuterated counterpart, including:
Studies often employ liquid chromatography-tandem mass spectrometry to assess the stability and metabolic fate of gefitinib-d3 in biological systems .
Gefitinib-d3 functions by competitively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition leads to:
Research indicates that alterations in gene expression profiles occur upon treatment with gefitinib-d3, affecting various signaling pathways related to cell cycle regulation and apoptosis .
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability.
Gefitinib-d3 serves several important roles in scientific research:
Gefitinib-d3 (C₂₂H₂₁D₃ClFN₄O₃; CAS 1173976-40-3) is a tri-deuterated isotopologue of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib. The deuterium atoms are incorporated at the methoxy (-OCH₃) group, resulting in a deuterated methoxy (-OCD₃) moiety. This specific labeling site was strategically selected due to its role as a metabolically vulnerable position where oxidative demethylation by cytochrome P450 (CYP) enzymes occurs, thereby influencing pharmacokinetic profiles [1] [3]. The molecular weight of Gefitinib-d3 is 449.92 g/mol, precisely 3 Da higher than non-deuterated gefitinib (446.90 g/mol), confirming the incorporation of three deuterium atoms [1] [10].
Structural confirmation employs tandem analytical techniques:
Table 1: Key Structural Properties of Gefitinib-d3
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₁D₃ClFN₄O₃ |
CAS Number | 1173976-40-3 |
Molecular Weight | 449.92 g/mol |
Deuteration Sites | Methoxy group (-OCD₃) |
Isotopic Purity | ≥99% |
The synthesis of Gefitinib-d3 employs deuterium exchange at the methoxy group via late-stage functionalization to maximize isotopic purity and yield. Two primary routes are utilized:
Route 1: Demethylation-Deuteromethylation
Route 2: Direct Precursor Deuteration
Purification involves preparative reversed-phase HPLC, ensuring chemical purity >99%. Critical challenges include minimizing isotopic dilution and preventing deuterium scrambling during synthesis [8].
Gefitinib-d3 exhibits distinct physicochemical properties influenced by deuterium’s higher atomic mass and stronger C-D bonds:
Solubility and Partition Coefficient:
Thermal and Photolytic Stability:
Degradation Pathways:Forced degradation studies identify key pathways:
Table 2: Stability Profile of Gefitinib-d3 Under Stress Conditions
Stress Condition | Major Degradants | Degradation Rate vs. Gefitinib |
---|---|---|
Acidic Hydrolysis (1M HCl) | DP-I (m/z 318.10) | 20% reduction |
Alkaline Hydrolysis (1M NaOH) | DP-II (m/z 132.08) | 15% reduction |
Oxidation (3% H₂O₂) | DP-III (m/z 465.15) | 1.5-fold reduction |
Photolysis (1.2M lux·hr) | Quinazoline N-oxide | 30% reduction |
Biochemical Potency:Gefitinib-d3 retains identical EGFR inhibition to gefitinib, with IC₅₀ values of 33 nM against EGFR autophosphorylation in tumor cells. Deuterium incorporation does not alter the quinazoline core’s affinity for the EGFR ATP-binding pocket [1] [10]. In vitro assays in A549 (wild-type EGFR) and H1299 lung cancer cells confirm equipotent suppression of EGF-stimulated proliferation (IC₅₀: 54 nM) [1] [2].
Metabolic Stability:
Pharmacokinetic (PK) Behavior:Rat PK studies demonstrate:
Off-Target Interactions:Computational binding-site similarity analysis (IsoMIF) identifies 41 human off-targets for gefitinib (e.g., CHEK1, MAPK14). Gefitinib-d3 exhibits 15% weaker binding to off-targets like dihydroorotate dehydrogenase due to steric perturbations from deuterium, potentially enhancing selectivity [5].
Table 3: Comparative Biochemical and Pharmacokinetic Properties
Property | Gefitinib-d3 | Gefitinib |
---|---|---|
EGFR IC₅₀ | 33 nM | 33 nM |
Metabolic t₁/₂ (hepatocytes) | 58 min | 35 min |
Plasma AUC₀–t (rat) | 1.6-fold increase | Reference |
CYP3A4 Demethylation Rate | 40% reduction | Reference |
Off-Target Affinity | 15–20% reduction | Reference |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7